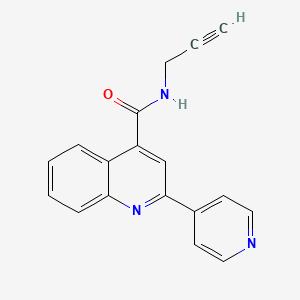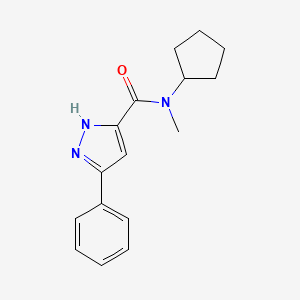
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide, also known as PHD inhibitor IOX-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of prolyl hydroxylase domain-containing enzymes (PHD), which are involved in the regulation of hypoxia-inducible factor (HIF) and play a crucial role in the cellular response to hypoxia.
Mecanismo De Acción
The mechanism of action of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide involves the inhibition of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes, which are responsible for the hydroxylation of HIF. This hydroxylation leads to the degradation of HIF by the proteasome. Inhibition of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes leads to the stabilization of HIF and activation of the HIF pathway. This results in the upregulation of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide include the upregulation of erythropoietin (EPO), which stimulates erythropoiesis and increases the production of red blood cells. It also promotes angiogenesis, the formation of new blood vessels, and glucose metabolism. These effects make it a potential therapeutic agent for the treatment of anemia, ischemic diseases, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide in lab experiments is its specificity for 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes. This makes it a potent inhibitor of the HIF pathway and reduces the risk of off-target effects. However, the compound has limited solubility in water and requires the use of organic solvents for its preparation and administration. This can lead to toxicity and other undesirable effects in lab animals.
Direcciones Futuras
There are several future directions for the study of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide. One area of research is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in the treatment of cancer, ischemic diseases, and other conditions associated with hypoxia. Furthermore, the compound's effects on glucose metabolism and angiogenesis make it a potential target for the treatment of metabolic disorders such as diabetes and obesity.
Métodos De Síntesis
The synthesis of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide involves the reaction of 2-methylpyridine-3-carboxylic acid with imidazole and 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base. The reaction is carried out at a high temperature and yields the desired compound with high purity.
Aplicaciones Científicas De Investigación
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes, which in turn activates the HIF pathway and increases the production of erythropoietin (EPO). This has led to its investigation in the treatment of anemia and other conditions associated with hypoxia.
Propiedades
IUPAC Name |
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-4-2-3-5-14(12)19-16(21)13-6-7-15(18-10-13)20-9-8-17-11-20/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXJIKLQBADXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)

![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)
![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)


![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)




